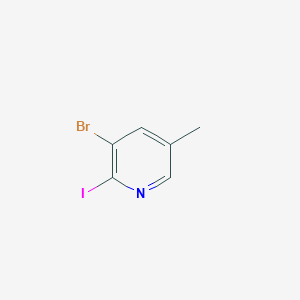

3-Bromo-2-iodo-5-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrIN. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 5-methylpyridine. The process can be summarized as follows:

Bromination: 5-Methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl boronic acid.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromo-2-iodo-5-methylpyridine serves as an important intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting various diseases.

Key Uses in Drug Development

- Anticancer Agents : This compound has been investigated for its potential to induce apoptosis in cancer cells. Research indicates that it may inhibit specific oncogenic signaling pathways, leading to selective toxicity against malignant cells while sparing normal cells.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The presence of halogen substituents enhances its efficacy against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM.

Case Study: Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic changes. The IC50 values varied among different cancer types, suggesting its potential as a selective anticancer agent.

Agricultural Applications

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its effectiveness in enhancing crop yield and protecting against pests supports sustainable agricultural practices.

Impact on Crop Protection

- Herbicides and Fungicides : The halogenated structure contributes to the compound's ability to disrupt biological processes in pests, making it a valuable component in agricultural formulations aimed at improving crop resilience .

Material Science Applications

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and coatings.

Applications in Polymer Chemistry

The compound acts as a building block for synthesizing complex organic molecules and polymers with enhanced properties:

- Durability : Materials synthesized using this compound exhibit improved resistance to environmental factors.

- Functionalization : The reactivity of the bromine and iodine substituents allows for further chemical modifications leading to a variety of functional materials .

Comparative Analysis of Biological Activities

A comparative analysis highlights the unique biological profile of this compound against other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate to High | Moderate |

| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |

| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-iodo-5-methylpyridine depends on the specific application and the target molecule it interacts withIn coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-iodopyridine

- 3-Bromo-5-iodopyridine

- 2-Chloro-5-iodopyridine

Uniqueness

3-Bromo-2-iodo-5-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with a methyl group. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-Bromo-2-iodo-5-methylpyridine is an organic compound characterized by its unique halogenated pyridine structure, which includes a bromine atom at the 3-position, an iodine atom at the 2-position, and a methyl group at the 5-position. This specific arrangement contributes to its potential biological activities and applications in medicinal chemistry. The compound has garnered interest due to its possible roles as an intermediate in the synthesis of biologically active derivatives, particularly those with anticancer and antimicrobial properties.

- Molecular Formula : C6H6BrI

- Molecular Weight : Approximately 263.91 g/mol

- Structure : The compound features a pyridine ring with specific substitutions that enhance its reactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : It has been suggested that the compound inhibits cancer cell growth by interfering with DNA replication processes and causing DNA scission through hydrogen bonding disruption.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against various pathogens, although detailed studies are still emerging.

- Reactive Oxygen Species (ROS) Modulation : The compound may inhibit the production of ROS, which are often implicated in cellular damage and cancer progression.

Anticancer Studies

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has been tested against ovarian and lung cancer cells, demonstrating significant cytotoxic effects when combined with other therapeutic agents .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell survival pathways, such as Mcl-1 and Bcl-xL .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

- Pathogen Testing : Initial investigations have indicated that derivatives of this compound could be effective against resistant bacterial strains, although comprehensive data on specific pathogens is still required .

Case Studies

- Combination Therapy in Cancer Treatment : A study demonstrated that when used alongside Bcl-xL-targeting siRNA, this compound could enhance apoptosis in resistant cancer cells, suggesting its potential for combination therapies .

- Synthesis of Novel Derivatives : Research involving the synthesis of new derivatives from this compound has shown promising results in developing compounds with enhanced biological activity against various targets .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-bromo-2-iodo-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACWOENAIROMAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.